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Compound of Interest

Compound Name: DSM74

Cat. No.: B1670969

An In-Depth Technical Guide for Researchers and Drug Development Professionals

DSM74, also identified as compound 21, is a potent, orally active antimalarial agent belonging
to the triazolopyrimidine class of compounds.[1][2] Extensive research has demonstrated its
efficacy in inhibiting the growth of Plasmodium parasites, the causative agent of malaria, by
targeting a crucial enzyme in their pyrimidine biosynthesis pathway.[1] This guide provides a
comprehensive overview of the chemical structure of DSM74, its mechanism of action, and the
experimental data supporting its potential as an antimalarial drug candidate.

Chemical Structure and Properties

DSM74 is characterized by a core triazolopyrimidine scaffold linked to a p-trifluoromethylphenyl
group.[1] This specific substitution is critical for its metabolic stability and in vivo activity.

Below are the key chemical identifiers for DSM74:
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Property Value
N-(4-(trifluoromethyl)phenyl)-5-methyl-[1][3

IUPAC Name (.( y)p . yl) ' yl-[1][3]
[4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula C13H10F3N5[2]

CAS Number 898743-92-5[2]
FC(F)

SMILES (F)C1=CC=C(C=C1)NC2=CC(C)=NC3=NC=NN
23[2]

The chemical structure of DSM74 is visualized below:

Figure 1: Chemical structure of DSM74.

Mechanism of Action: Targeting Pyrimidine
Biosynthesis

DSM74 exerts its antimalarial effect by inhibiting dihydroorotate dehydrogenase (DHODH), a
key enzyme in the de novo pyrimidine biosynthetic pathway.[1][5] Unlike their human hosts,
Plasmodium parasites rely solely on this pathway for the synthesis of pyrimidines, which are
essential precursors for DNA and RNA.[5] This dependency makes parasitic DHODH an
attractive target for selective drug development.

The enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the
production of uridine monophosphate (UMP).[5] By inhibiting DHODH, DSM74 effectively halts
pyrimidine synthesis, thereby preventing parasite replication and proliferation.
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Figure 2: Inhibition of the Plasmodium pyrimidine biosynthesis pathway by DSM74.

In Vitro and In Vivo Efficacy

DSM74 has demonstrated potent inhibitory activity against DHODH from both Plasmodium
falciparum (PfDHODH) and the rodent malaria parasite Plasmodium berghei (PbDHODH).[2]
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This enzymatic inhibition translates to effective suppression of parasite growth in both in vitro
and in vivo models.

Table 1: Inhibitory Activity of DSM74

Target Assay Type Value Reference
PfDHODH IC50 0.28 uM [2]
PbDHODH IC50 0.38 uM [2]
P. falciparum EC50 (Whole Cell) 80 nM [1]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols
Determination of DHODH Inhibition (IC50)

The inhibitory activity of DSM74 against recombinant PFDHODH and PbDHODH is typically
assessed using a spectrophotometric assay. The standard protocol involves the following
steps:

Enzyme Preparation: Recombinant DHODH is expressed and purified from E. coli.

e Reaction Mixture: The assay mixture contains the enzyme, dihydroorotate (substrate), and
coenzyme Q (electron acceptor) in a suitable buffer.

« Inhibitor Addition: Varying concentrations of DSM74 are added to the reaction mixture.

o Activity Measurement: The rate of dihydroorotate-dependent reduction of coenzyme Q is
monitored by measuring the decrease in absorbance at a specific wavelength over time.

e IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme
inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-
response curve.

In Vivo Efficacy in a Mouse Model of Malaria
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The efficacy of DSM74 in a living organism is evaluated using a P. berghei infection model in
mice, a standard preclinical model for malaria.[1]

« Infection: Mice are infected with P. berghei.

e Drug Administration: DSM74 is administered orally to the infected mice at specified doses
and time intervals.

» Parasitemia Monitoring: The level of parasitemia (the percentage of red blood cells infected
with the parasite) is monitored daily by examining blood smears under a microscope.

o Efficacy Assessment: The efficacy of DSM74 is determined by comparing the parasitemia
levels in treated mice to those in an untreated control group.
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Figure 3: General experimental workflow for evaluating DSM74.

Conclusion

DSM74 is a promising antimalarial candidate with a well-defined chemical structure and a clear
mechanism of action. Its ability to selectively inhibit Plasmodium DHODH, coupled with its
demonstrated in vivo efficacy, validates this enzyme as a key target for antimalarial
chemotherapy.[1] The data presented in this guide underscore the potential of the
triazolopyrimidine scaffold for the development of novel and effective treatments for malaria.
Further optimization and clinical evaluation of DSM74 and related compounds are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670969?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

